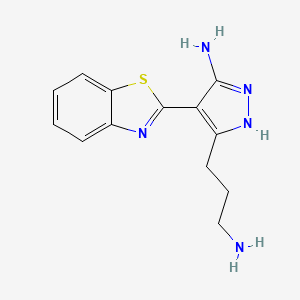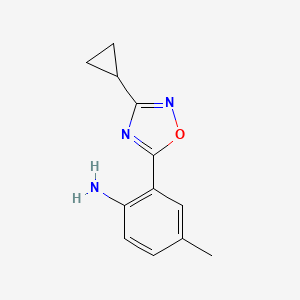
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline
Overview
Description
The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a versatile chemical compound utilized in diverse scientific research. Its application ranges from drug discovery to material synthesis .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The InChI code for “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 1S/C9H13N3O2.ClH/c1-2-6 (1)8-11-9 (14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H .
Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 231.68 . It is a solid at room temperature .
Scientific Research Applications
Tandem Intramolecular Diels-Alder/1,3-Dipolar Cycloaddition Cascade
The development and application of a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade involving 1,3,4-oxadiazoles have significantly advanced organic synthesis. This method has been instrumental in the total synthesis of a series of complex natural products and alkaloids, including vindoline and vinblastine analogues, highlighting its versatility and efficiency in constructing intricate molecular architectures. The ability to control regioselectivity and stereochemistry in cycloaddition reactions has opened new avenues for the synthesis of structurally diverse and functionally rich molecules (J. Sears & D. Boger, 2016).
Efficient Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have found applications in the development of efficient organic light-emitting diodes with low efficiency roll-off. For example, using oxadiazole-based iridium complexes as green phosphors in OLED structures has demonstrated superior performance, highlighting their potential in improving device efficiency and operational stability. These materials contribute to the development of high-performance OLEDs with applications in displays and lighting (Yi Jin et al., 2014).
Apoptosis Inducers and Potential Anticancer Agents
In the realm of pharmacology, certain 1,2,4-oxadiazole derivatives have been identified as potent apoptosis inducers, serving as a basis for the development of new anticancer agents. Through chemical genetics and structure-activity relationship studies, molecules such as 3-aryl-5-aryl-1,2,4-oxadiazoles have shown promising in vivo anticancer activity. The identification of molecular targets for these compounds, such as the insulin-like growth factor II receptor binding protein (TIP47), underscores the potential of oxadiazole derivatives in cancer therapy (S. Cai et al., 2006).
Synthesis and Antimicrobial Activity
1,3,4-oxadiazole derivatives have also been evaluated for their antimicrobial properties, with some compounds showing significant activity against various bacterial and fungal strains. The synthesis of these derivatives often involves innovative methodologies, enabling the exploration of their biological activities and potential applications as antimicrobial agents (E. Jafari et al., 2017).
Safety and Hazards
The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLNUFJNPLSQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
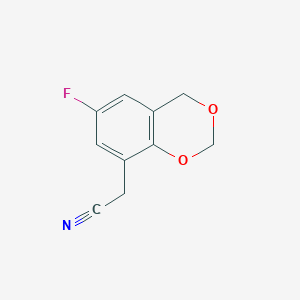
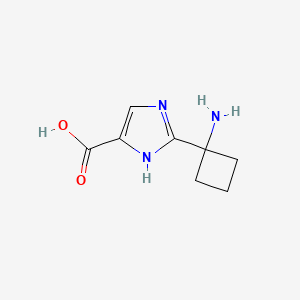
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)
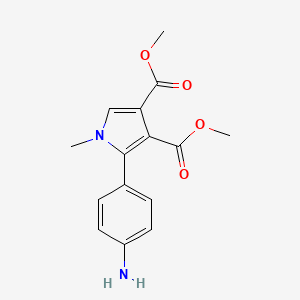
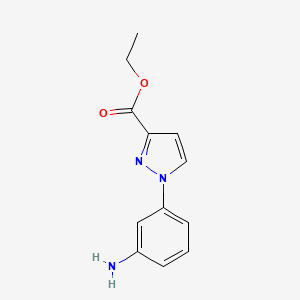
![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)
